

# 2-(Methylsulfonyl)benzaldehyde CAS number 5395-89-1

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## Compound of Interest

Compound Name: 2-(Methylsulfonyl)benzaldehyde

Cat. No.: B1585285

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An In-depth Technical Guide to **2-(Methylsulfonyl)benzaldehyde** (CAS 5395-89-1)

## Introduction

**2-(Methylsulfonyl)benzaldehyde**, with CAS number 5395-89-1, is an aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry.<sup>[1][2]</sup> Its unique bifunctional nature, featuring both a reactive aldehyde group and an electron-withdrawing methylsulfonyl moiety, makes it a valuable intermediate in the synthesis of complex organic molecules. The methylsulfonyl group, in particular, is a privileged functional group in medicinal chemistry, known for enhancing physicochemical properties such as solubility and metabolic stability in drug candidates.<sup>[3]</sup> This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the synthesis, key reactions, analytical characterization, and safe handling of this versatile compound.

## Physicochemical and Structural Properties

**2-(Methylsulfonyl)benzaldehyde** is a solid at room temperature with a melting point of approximately 98°C.<sup>[4]</sup> Its structure combines an ortho-substituted benzene ring with an aldehyde group, a key site for nucleophilic addition and condensation reactions, and a methylsulfonyl group which influences the electronic properties of the aromatic ring.

Property	Value	Source(s)
CAS Number	5395-89-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub> S	
Molecular Weight	184.21 g/mol	
Melting Point	98-101 °C	<a href="#">[4]</a>
Appearance	Solid	
InChI Key	HFOCAQPWSXBFFN- UHFFFAOYSA-N	
SMILES	CS(=O) (=O)C1=CC=CC=C1C=O	

## Synthesis Pathway: A Two-Step Approach

The most common and industrially relevant synthesis of **2-(methylsulfonyl)benzaldehyde** involves a two-step process. This strategy begins with the synthesis of the thioether precursor, 2-(methylthio)benzaldehyde, followed by its selective oxidation to the corresponding sulfone. This approach is advantageous due to the availability of starting materials and the high yields achievable. A similar methodology has been detailed for the para-isomer, demonstrating the robustness of this synthetic route.[\[5\]](#)

Figure 1: General two-step synthesis workflow.

## Experimental Protocol: Synthesis of 2-(Methylthio)benzaldehyde

This protocol describes the synthesis of the precursor 2-(methylthio)benzaldehyde (CAS 7022-45-9) via nucleophilic aromatic substitution, adapted from established methods for related isomers.[\[5\]](#) The reaction utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous sodium methyl mercaptide and the organic substrate.

### Methodology:

- Reactor Setup: To a stirred reactor, add an aqueous solution of sodium methyl mercaptide.

- **Addition of Reactants:** Add 2-chlorobenzaldehyde and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the solution. The molar ratio of 2-chlorobenzaldehyde to sodium methyl mercaptide is typically 1:1.1 to 1:1.5 to ensure complete conversion.[5]
- **Reaction Conditions:** Heat the mixture and maintain the reaction temperature, monitoring the progress by Thin-Layer Chromatography (TLC). The reaction is complete when the 2-chlorobenzaldehyde spot is no longer visible.
- **Work-up:** Cool the reaction mixture to room temperature. The organic layer containing the product, 2-(methylthio)benzaldehyde, will separate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any residual product.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.[6]

## Experimental Protocol: Oxidation to 2-(Methylsulfonyl)benzaldehyde

This protocol details the oxidation of the intermediate thioether to the final sulfone product using hydrogen peroxide as a clean and efficient oxidant.[5]

### Methodology:

- **Oxidizing Mixture Preparation:** In a reactor, prepare a mixture of hydrogen peroxide, sulfuric acid, and an oxidation catalyst such as manganous sulfate or sodium tungstate.[5]
- **Addition of Substrate:** Warm the mixture to 40–45°C. Slowly add the crude 2-(methylthio)benzaldehyde from the previous step while maintaining the reaction temperature between 55–65°C.[5]
- **Reaction Monitoring:** Monitor the reaction by TLC until the starting material is fully consumed.
- **Neutralization and Crystallization:** Carefully add an aqueous solution of sodium hydroxide to neutralize the acid and adjust the pH to approximately 7.5. This step may also convert any over-oxidized carboxylic acid byproduct into its water-soluble sodium salt.[5]

- Isolation: Cool the mixture to below 25°C to induce crystallization. Collect the solid product by suction filtration.
- Drying: Wash the filter cake with cold water and dry in an oven at 60-70°C to yield the final product, **2-(methylsulfonyl)benzaldehyde**.<sup>[5]</sup> Purity can be assessed by HPLC.

## Key Reactions and Applications in Drug Discovery

The aldehyde functional group in **2-(methylsulfonyl)benzaldehyde** is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

- Condensation Reactions: It readily undergoes condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) and amines or hydrazines to form Schiff bases or hydrazones, respectively. These reactions are fundamental in building molecular complexity. For instance, benzaldehydes are key reactants in the synthesis of benzimidazole derivatives, a common scaffold in medicinal chemistry.<sup>[7]</sup>
- Reductive Amination: The aldehyde can be converted to a wide range of secondary and tertiary amines through reductive amination, a cornerstone reaction in drug development for introducing basic nitrogen centers.
- Aldol and Related Reactions: As an aldehyde, it can participate in aldol-type reactions, forming carbon-carbon bonds to construct larger molecular frameworks.<sup>[8]</sup>
- Precursor to Heterocycles: It is a common precursor for the synthesis of various heterocyclic systems. For example, reaction with 2-aminothiophenol can yield 2-substituted benzothiazoles, another important heterocyclic motif in drug discovery.<sup>[9]</sup>

The methylsulfonyl group often imparts desirable properties to the final molecule, including increased polarity and the ability to act as a hydrogen bond acceptor, which can improve pharmacokinetic profiles.<sup>[3]</sup>

Figure 2: Knoevenagel condensation as a representative reaction.

## Analytical Characterization

Ensuring the purity and identity of **2-(methylsulfonyl)benzaldehyde** is critical for its use in synthesis. A combination of chromatographic and spectroscopic methods is typically employed.

- High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) and UV detection is generally effective. This technique can separate the final product from starting materials and byproducts like the corresponding carboxylic acid or sulfoxide.[10]
- Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) can also be used for purity analysis, particularly for checking for volatile impurities. A polar capillary column is suitable, with a temperature program designed to separate benzaldehyde, the precursor thioether, and the final sulfone product based on their boiling points.[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for structural confirmation. The  $^1\text{H}$  NMR spectrum will show characteristic peaks for the aldehyde proton (~10 ppm), the aromatic protons, and the methyl sulfonyl protons (singlet, ~3.3 ppm).
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (184.21 g/mol ).

## Safety, Handling, and Storage

Proper handling of **2-(methylsulfonyl)benzaldehyde** is essential to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).

Hazard Category	GHS Classification & Precautionary Statements	Source(s)
Acute Toxicity	H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	
Skin Irritation	H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.	<a href="#">[12]</a>
Eye Irritation	H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[12]</a>
Respiratory Irritation	H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.	<a href="#">[12]</a>

#### Handling and Storage Recommendations:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[13][14]
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12][15]

## Conclusion

**2-(Methylsulfonyl)benzaldehyde** is a highly valuable and versatile chemical intermediate. Its straightforward two-step synthesis from readily available precursors and the dual reactivity of its aldehyde and methylsulfonyl groups provide chemists with a powerful tool for constructing complex molecular architectures. Its application is particularly relevant in the field of drug discovery, where the incorporation of the methylsulfonyl moiety is a proven strategy for optimizing the properties of therapeutic agents. Adherence to established analytical methods and safety protocols is paramount to successfully and safely utilizing this compound in research and development.

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